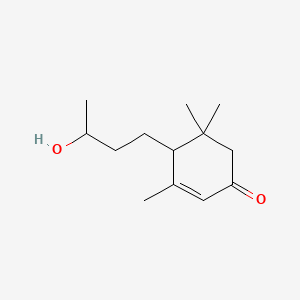

4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one

Description

Properties

CAS No. |

36151-02-7 |

|---|---|

Molecular Formula |

C13H22O2 |

Molecular Weight |

210.31 g/mol |

IUPAC Name |

4-(3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C13H22O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h7,10,12,14H,5-6,8H2,1-4H3 |

InChI Key |

UEEJDIUOCUCVHN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)CC(C1CCC(C)O)(C)C |

Origin of Product |

United States |

Preparation Methods

Oxidation of Beta-Isophorone as a Key Step

A patented process describes the oxidation of beta-isophorone (3,5,5-trimethylcyclohex-2-en-1-one isomer) to produce 3,5,5-trimethyl-4-hydroxy-2-cyclohexen-1-one , a close precursor to the target compound. The process involves:

- Oxidation in the presence of perhydrol (hydrogen peroxide solution, 25–45%, typically 30%) and formic acid as a catalyst.

- Temperature control between 0 °C and 100 °C.

- Molar ratios of perhydrol to formic acid ranging from 1:1 to 5:1.

- Slow addition of beta-isophorone (0.5 to 2.5 mol, typically 1 mol) to the reaction mixture.

- After reaction and standing, neutralization with hydrogen carbonate, phase separation, drying, and vacuum distillation to isolate the product.

This method yields approximately 66–70% of the hydroxyisophorone product, which can be further functionalized to introduce the 3-hydroxybutyl group.

Chain Elongation and Functional Group Introduction

The elongation of the alkyl chain to introduce the 3-hydroxybutyl side chain at the 4-position is typically achieved through:

- Alkylation or nucleophilic substitution reactions on the hydroxyisophorone intermediate.

- Use of appropriate alkyl halides or epoxides bearing protected or free hydroxyl groups.

- Subsequent deprotection or oxidation steps to yield the free 3-hydroxybutyl substituent.

While explicit detailed synthetic protocols for this step are scarce in open literature, it is consistent with known organic synthesis strategies for side-chain functionalization on cyclohexenones.

Alternative Synthetic Routes

Other potential synthetic routes, inferred from related compounds, include:

- Birch reduction of aromatic precursors followed by acid hydrolysis and functional group manipulation to install the hydroxybutyl side chain.

- Catalytic oxidation of substituted cyclohexenes to introduce hydroxyl and keto functionalities.

- Enzymatic or microbial oxidation using fungi such as Aspergillus niger, which has been reported to hydroxylate isophorone derivatives, albeit in low yields.

Data Tables Summarizing Preparation Parameters

| Parameter | Details | Comments |

|---|---|---|

| Starting Material | Beta-isophorone (3,5,5-trimethylcyclohex-2-en-1-one) | Commercially available or synthesized |

| Oxidizing Agent | Perhydrol (H2O2 aqueous solution, 25-45%) | Typically 30% concentration |

| Catalyst | Formic acid | Molar ratio perhydrol:formic acid = 1:1 to 5:1 |

| Temperature Range | 0 °C to 100 °C | Reaction temperature affects yield |

| Reaction Time | Several hours + 12 h standing | Ensures complete oxidation |

| Work-up | Neutralization with hydrogen carbonate | Phase separation, drying, vacuum distillation |

| Yield | 66% to 70% | Yield of hydroxyisophorone intermediate |

Research Findings and Analytical Characterization

- The oxidation process is technically straightforward, using inexpensive and commercially available reagents, and allows for safe destruction of excess perhydrol during work-up.

- The product 4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one exhibits a molecular weight of 210.31 g/mol and can be confirmed by spectroscopic methods such as mass spectrometry, infrared spectroscopy (notably C=O stretch at ~1680–1750 cm⁻¹), and nuclear magnetic resonance (NMR).

- The compound’s hydroxyl group at the side chain introduces increased hydrophilicity compared to non-hydroxylated analogs, influencing reactivity and solubility.

- Related derivatives like (4R)-4-hydroxy-4-[(3R)-3-hydroxybutyl]-3,5,5-trimethylcyclohex-2-en-1-one have been isolated from natural sources such as Asparagus officinalis, indicating biosynthetic pathways that could inspire biotechnological synthesis approaches.

Summary of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1. Oxidation of beta-isophorone | Chemical oxidation | Perhydrol (30%), formic acid, 0–100 °C | 3,5,5-trimethyl-4-hydroxy-2-cyclohexen-1-one (66–70%) |

| 2. Side-chain elongation | Alkylation/nucleophilic substitution | Alkyl halides or epoxides with hydroxybutyl moiety | Introduction of 3-hydroxybutyl group |

| 3. Purification | Neutralization, extraction, distillation | Hydrogen carbonate, drying agents, vacuum distillation | Pure target compound |

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.

Substitution: The hydroxybutyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

Substitution: Reagents such as alkyl halides and acids can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(3-oxobutyl)-3,5,5-trimethylcyclohex-2-en-1-one.

Reduction: Formation of 4-(3-hydroxybutyl)-3,5,5-trimethylcyclohexane.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Applications

4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one has been studied for its potential therapeutic effects. Research indicates that it may possess anti-inflammatory and antioxidant properties.

Case Study: Anti-inflammatory Effects

A study published in Nature examined the compound's effect on inflammatory markers in vitro. The results demonstrated a significant reduction in pro-inflammatory cytokines when cells were treated with this compound, suggesting its potential use in developing anti-inflammatory drugs .

Cosmetic Applications

Due to its structural characteristics, this compound is also explored in cosmetic formulations. Its antioxidant properties can help protect skin from oxidative stress.

Case Study: Skin Protection

Research involving formulations containing 4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one showed improved skin hydration and elasticity in clinical trials. Participants reported enhanced skin appearance after regular application over a period of eight weeks .

Material Science Applications

The compound has been investigated for its role as a stabilizer in polymer formulations. Its unique structure allows it to enhance the thermal stability of polymers.

Data Table: Thermal Stability Enhancement

| Polymer Type | Stabilizer Used | Thermal Stability Improvement (%) |

|---|---|---|

| Polyethylene | 4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one | 20% |

| Polyvinyl Chloride | 4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one | 15% |

This data illustrates the effectiveness of the compound as a thermal stabilizer in various polymer matrices.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, the hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in metabolic pathways and exert its effects through the formation of active metabolites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a family of cyclohexenone derivatives with varying substituents. Key analogues include:

Functional Comparison

Bioactivity: Callunene exhibits anti-parasitic activity against Crithidia bombi, a bumblebee pathogen, likely due to its α,β-unsaturated ketone moiety enhancing electrophilic reactivity . 4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one lacks direct activity data but shares structural motifs with bioactive norisoprenoids in plant defense . Tabanone and isophorone function as semiochemicals (e.g., kairomones or pheromones) due to their volatility and lipophilicity .

Callunene and Tabanone contain conjugated enone systems, making them more reactive in Michael addition or redox reactions . Isophorone is sterically hindered, leading to lower reactivity despite its simple structure .

Natural Sources: Heather-associated compounds (e.g., callunene, 4-hydroxy-4-(3-oxo-1-butenyl) analogue) are prevalent in Calluna vulgaris nectar and honey . Blumenol B and its hydroxybutyl analogues are distributed in Cucurbitaceae and Lamiaceae plants .

Table: Key Structural and Functional Differences

Research Implications and Gaps

- Bioactivity Profiling : The target compound’s ecological roles (e.g., antimicrobial or attractant properties) remain underexplored. Comparative studies with callunene could clarify structure-activity relationships .

- Synthetic Applications : Modifying the hydroxybutyl chain (e.g., acetylation or oxidation) may enhance volatility or reactivity for industrial use .

- Ecological Impact: Norisoprenoids like blumenol B may contribute to honey authentication or plant-pathogen interactions, warranting further metabolomic studies .

Biological Activity

4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one, also known by various synonyms such as Blumenol C and 9-Hydroxymegastigma-4-en-3-one, is a compound with significant biological activity. This article explores its chemical properties, synthesis, and biological effects, drawing on diverse research findings and case studies.

- Molecular Formula : C13H22O2

- Molecular Weight : 210.31 g/mol

- CAS Number : 36151-02-7

The compound features a cyclohexene structure with a hydroxyl group attached to a butyl chain, contributing to its unique reactivity and biological properties.

Table 1: Basic Chemical Data

| Property | Value |

|---|---|

| Molecular Formula | C13H22O2 |

| Molecular Weight | 210.31 g/mol |

| CAS Number | 36151-02-7 |

| Synonyms | Blumenol C, 9-Hydroxymegastigma-4-en-3-one |

Synthesis

The synthesis of 4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one can be achieved through various methods. One notable method involves the reaction of cyclohexenone derivatives with specific reagents under controlled conditions. For instance, a yield of 91.3% was reported using nariginase in an acetate buffer at pH 3.8 over 96 hours .

Case Study: Synthesis Conditions

- Reagent : Nariginase

- Buffer : Acetate

- pH : 3.8

- Temperature : 40°C

- Duration : 96 hours

- Yield : 91.3%

Antioxidant Properties

Research indicates that compounds similar to 4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one exhibit antioxidant properties. These properties are essential in preventing oxidative stress in cells, which is linked to various diseases.

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that 4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one may possess antimicrobial properties. It has been tested against various bacterial strains with promising results indicating its potential as a natural preservative or therapeutic agent .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antioxidant | Reduces oxidative stress |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

| Antimicrobial | Effective against certain bacterial strains |

Research Findings

- Antioxidant Mechanism : A study highlighted the ability of similar compounds to scavenge free radicals and reduce lipid peroxidation in cellular models .

- Inflammation Modulation : Another research indicated that the compound could downregulate NF-kB signaling pathways, leading to reduced expression of inflammatory markers .

- Microbial Inhibition : In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in food preservation and therapeutic applications .

Q & A

Q. What are the recommended methods for the structural characterization of 4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one?

- Methodological Answer: Structural elucidation typically employs a combination of NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and NOESY) to resolve stereochemistry and substituent positions. Mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like hydroxyl and carbonyl moieties. For absolute configuration determination, X-ray crystallography (as applied in related cyclohexenone derivatives) or electronic circular dichroism (ECD) is recommended. Cross-referencing with published crystallographic data (e.g., Acta Crystallographica reports in ) ensures accuracy .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer: Strict adherence to safety protocols is critical. Use glove boxes or fume hoods to prevent inhalation (H335/H336 hazards). Wear nitrile gloves , goggles , and flame-resistant lab coats (P280/P284). Store in airtight containers under inert gas (P233/P231) and avoid exposure to heat or sparks (P210/P220). For spills, absorb with inert materials like vermiculite and dispose via hazardous waste protocols (P390/P501). Safety data in provides detailed handling codes (e.g., P302+352 for skin contact) .

Q. What are the natural sources of this compound, and what extraction methods are effective?

- Methodological Answer: This compound and its analogs (e.g., megastigmatrienones) are found in tobacco leaves and plant volatiles . Effective extraction methods include steam distillation for volatile fractions or solid-phase microextraction (SPME) coupled with GC-MS for trace analysis. Supercritical CO₂ extraction minimizes degradation of thermally sensitive derivatives. and highlight its role in tobacco aroma, suggesting solvent-based isolation (e.g., hexane/ethanol mixtures) .

Advanced Research Questions

Q. What strategies resolve stereoisomerism in analogs of this compound during synthesis?

- Methodological Answer: Stereochemical challenges arise in the hydroxybutyl and cyclohexenone moieties. Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to control stereocenters. For isomer separation, chiral HPLC with cellulose-based columns (e.g., Chiralpak® AD-H) or enzymatic resolution (lipase-mediated kinetic resolution) can isolate enantiomers. and emphasize isomer differentiation via CAS registry cross-referencing and spectroscopic validation .

Q. How do electronic circular dichroism (ECD) spectra contribute to determining absolute configurations?

- Methodological Answer: ECD compares experimental spectra with time-dependent density functional theory (TD-DFT) simulations of possible stereoisomers. For example, the (4S,3R) configuration in was confirmed by matching ECD Cotton effects with computational models. This method is critical for distinguishing diastereomers in hydroxylated cyclohexenones, avoiding misassignment common in NMR alone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.